Tetrafluorohydroquinone

描述

Contextualizing Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical research and industry. Fluorinated organic compounds exhibit unique physical, chemical, and biological properties that are often dramatically different from their non-fluorinated counterparts. The high electronegativity, small size, and low polarizability of the fluorine atom, along with the strength of the carbon-fluorine bond, impart profound changes to a molecule's steric and electronic profile. These modifications can enhance metabolic stability in drug candidates, tune the electronic properties of organic semiconductors, and create materials with unique surface properties. Consequently, fluorinated compounds are integral to diverse fields, including pharmaceuticals, agrochemicals, and materials science. chembk.comlookchem.com The strategic incorporation of fluorine is a powerful tool for fine-tuning molecular properties to meet specific research and application demands.

Significance of Hydroquinone (B1673460) Derivatives in Research Disciplines

Hydroquinone and its derivatives are a class of aromatic compounds that play a significant role across various scientific disciplines. Their characteristic redox activity, involving the reversible oxidation to the corresponding quinone, makes them fundamental components in biochemistry, electrochemistry, and materials science. In organic synthesis, they serve as versatile building blocks and intermediates for creating more complex molecules. chembk.comchembk.com Research has explored the use of hydroquinone derivatives in energy storage devices like batteries due to their redox properties. ontosight.aikit.edu Furthermore, their ability to participate in hydrogen bonding and π-stacking interactions makes them crucial motifs in the field of supramolecular chemistry and crystal engineering, where they are used to construct ordered molecular assemblies and functional materials. hku.hkrsc.org

Aromatic Fluorine Substituents and Their Influence on Molecular Properties

Substituting hydrogen atoms with fluorine on an aromatic ring, such as in the hydroquinone scaffold, induces significant and predictable changes in molecular properties. The strong electron-withdrawing nature of fluorine atoms profoundly alters the electron density of the aromatic system. This electronic perturbation affects several key characteristics:

Acidity: The pKa value of phenolic hydroxyl groups is lowered, making the molecule more acidic compared to its non-fluorinated analog.

Redox Potential: The redox potential is generally increased, making the fluorinated hydroquinone a stronger electron acceptor and oxidizing agent. ontosight.ai

Reaction Efficiency: The electronic and steric effects of fluorine can impact the efficiency of chemical reactions. In the synthesis of complex structures like catenanes, fluorinating the hydroquinone rings can dramatically decrease reaction yields due to weakened noncovalent templating interactions. hku.hk

These modifications allow for the rational design of molecules with tailored electronic and structural features for specific applications.

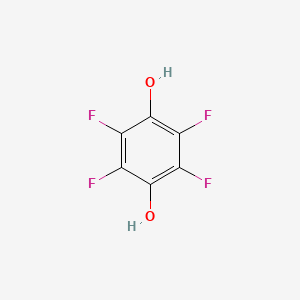

Overview of Tetrafluorohydroquinone as a Research Target

2,3,5,6-Tetrafluorohydroquinone (TFHQ) is a fully fluorinated derivative of hydroquinone that has emerged as a significant target in chemical research. ontosight.ai Its structure, featuring a benzene (B151609) ring substituted with two hydroxyl groups and four fluorine atoms, makes it a highly reactive and stable compound. ontosight.ai TFHQ is a potent electron acceptor, a property that makes it valuable in various research areas. ontosight.ai

In organic synthesis , it serves as a key building block for other fluorine-containing compounds, such as those used in pharmaceuticals and agrochemicals. chembk.comlookchem.com In materials science , its capacity to form stable radicals and its strong electron-accepting nature are exploited in the development of novel materials with unique electronic and optical properties, including organic conductors and functional polymers. ontosight.aiacs.orgrsc.orgpurdue.edu Furthermore, its redox characteristics are under investigation for applications in energy storage systems. ontosight.aikit.edu TFHQ is also a critical component in supramolecular chemistry and crystal engineering , where it is used to study and control intermolecular interactions like hydrogen and halogen bonding in the formation of co-crystals. rsc.orgresearchgate.netacs.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂F₄O₂ |

| Molecular Weight | 182.07 g/mol |

| Appearance | White to slightly beige/orange crystalline powder |

| Melting Point | 172-174 °C |

| Boiling Point | 205.5 - 206 °C at 760 mmHg |

| Density | 1.765 g/cm³ |

| pKa | 5.90 ± 0.33 |

| CAS Number | 771-63-1 |

Sources: cymitquimica.comchemicalbook.comsigmaaldrich.com

Crystallographic Data for this compound Dihydrate

The dihydrate form of this compound, C₆H₂F₄O₂·2H₂O, readily crystallizes and has been studied to understand its structure. iucr.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 7.6277 (9) Å |

| b | 11.9718 (9) Å |

| c | 17.5010 (13) Å |

| Volume (V) | 1598.1 (3) ų |

| Z (molecules per unit cell) | 8 |

| Calculated Density (Dₓ) | 1.813 Mg m⁻³ |

Source: iucr.org

Comparison of Hydrogen Bond Donor Strengths

In competitive co-crystallization experiments involving a halogen bond donor and various hydroquinone derivatives, the strength of the hydroquinone as a hydrogen bond (HB) donor is critical. The following table ranks the HB donor strength of this compound relative to less fluorinated analogs.

| Compound | Relative HB Donor Strength |

| Hydroquinone | Weakest |

| 2-Fluorohydroquinone | Intermediate |

| This compound | Strongest |

Source: rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,5,6-tetrafluorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDAMBJDFDRLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227888 | |

| Record name | 2,3,5,6-Tetrafluorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-63-1 | |

| Record name | Tetrafluorohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Preparation Methodologies

Established Synthetic Pathways for Tetrafluorohydroquinone

A well-documented and industrially significant method for synthesizing this compound involves the hydrolysis of 2,3,5,6-tetrafluoro-4-aminophenol derivatives. This multi-step process is favored for its relatively high yield and purity of the final product.

The core of this established pathway is the diazotization of 2,3,5,6-tetrafluoro-4-aminophenol, followed by hydrolysis of the resulting diazonium salt. A typical synthesis starts with the nitration of 2,3,5,6-tetrafluorophenol (B1216870) to produce 2,3,5,6-tetrafluoro-4-nitrophenol. This intermediate is then reduced to 2,3,5,6-tetrafluoro-4-aminophenol. The aminophenol is subsequently diazotized in the presence of a mineral acid and a nitrite (B80452) salt, and the resulting diazonium compound is hydrolyzed to yield this compound. nih.gov

A specific example of this process involves mixing the 2,3,5,6-tetrafluoro-4-aminophenol intermediate with water and sulfuric acid. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0-5°C. The resulting diazonium salt mixture is then added to a heated solution containing a copper sulfate (B86663) catalyst to facilitate the hydrolysis, leading to the formation of 2,3,5,6-tetrafluorohydroquinone. nih.gov

Table 1: Optimized Reaction Parameters for the Synthesis of this compound via Hydrolysis of 2,3,5,6-Tetrafluoro-4-aminophenol Derivatives

| Parameter | Optimized Condition |

|---|---|

| Diazotization Temperature | 0-5°C |

| Hydrolysis Catalyst | CuSO4·5H2O |

| Overall Yield | ≥ 85% |

| Final Product Purity | > 98% |

Data sourced from patent CN102030616A. nih.gov

For industrial applications, achieving a high degree of purity is paramount. The product obtained from the hydrolysis reaction is typically subjected to several purification steps. These can include extraction, acidification, filtration, and vacuum drying. For example, after the hydrolysis, the reaction mixture is cooled, and the organic layer containing the product is separated. This layer can then be extracted with an alkaline solution. The subsequent acidification of the aqueous layer precipitates the this compound, which is then filtered and dried to achieve a purity of over 98%. nih.gov

Hydrolysis of 2,3,5,6-Tetrafluoro-4-aminophenol Derivatives

Novel Synthetic Approaches and Catalyst Development

While the established pathways are effective, research continues into novel synthetic routes that may offer advantages in terms of cost, safety, or sustainability. Two promising areas of exploration are nucleophilic aromatic substitution (SNAr) on highly fluorinated arenes and electrochemical synthesis.

Nucleophilic aromatic substitution (SNAr) presents a potential direct route to polyfluorinated hydroquinones. The high electronegativity of fluorine atoms in perfluorinated aromatic compounds, such as hexafluorobenzene (B1203771), activates the ring towards nucleophilic attack. In principle, the reaction of hexafluorobenzene with a hydroxide (B78521) source could lead to the sequential substitution of fluorine atoms with hydroxyl groups.

Studies have shown that hexafluorobenzene reacts with hydroxides and alcoholates, leading to the substitution of one or more fluorine atoms. nih.gov The reaction of hexafluorobenzene with potassium hydroxide in pyridine (B92270) has been used to prepare pentafluorophenol. Further reaction can lead to tetrafluorodihydroxybenzene, with the para-isomer being a common product. nih.gov However, controlling the degree of substitution to selectively produce this compound can be challenging and often results in a mixture of products. The development of selective catalysts and optimization of reaction conditions are key areas of ongoing research to make this a more viable synthetic route.

Electrochemical methods offer a potentially greener and more controlled approach to the synthesis of fluorinated compounds. For the preparation of this compound, two main electrochemical strategies could be envisioned: the electrochemical hydroxylation of a fluorinated benzene (B151609) precursor or the electrochemical reduction of tetrafluorobenzoquinone.

While direct electrochemical hydroxylation of aromatic compounds can be challenging due to over-oxidation and the formation of polymeric byproducts, the use of continuous-flow reactors and carefully controlled conditions can improve selectivity. The mechanism would likely involve the electrochemical generation of a highly reactive hydroxylating species or the direct oxidation of the fluorinated arene to a radical cation that then reacts with water.

A more direct electrochemical route would be the reduction of 2,3,5,6-tetrafluorobenzoquinone. This process would involve a two-electron, two-proton reduction of the quinone to the corresponding hydroquinone (B1673460). This method is well-established for other quinone systems and could provide a high-yield, clean route to this compound if a suitable synthesis for the starting quinone is available. Research in this area would focus on optimizing electrode materials, supporting electrolytes, and solvent systems to maximize the efficiency and selectivity of the reduction.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis routes for fluorinated aromatic compounds, including this compound, have often involved harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. In response to growing environmental concerns, the chemical industry is actively seeking to integrate green chemistry principles into the manufacturing of such compounds. The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes.

While specific literature detailing the application of all twelve principles to the synthesis of this compound is still emerging, a critical analysis of existing methods, such as the process outlined in Chinese patent CN102030616A, allows for the identification of areas for green improvement. This patented method involves the hydrolysis of the diazonium salt of 2,3,5,6-tetrafluoro-4-aminophenol.

Potential Green Chemistry Enhancements for this compound Synthesis:

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation, thus preventing waste generation at the source. |

| Atom Economy | Designing alternative synthetic pathways that maximize the incorporation of all starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like concentrated sulfuric acid and sodium nitrite with safer alternatives, or utilizing catalytic methods to reduce their stoichiometric use. |

| Safer Solvents and Auxiliaries | The use of greener solvents with lower toxicity and environmental persistence, or exploring solvent-free reaction conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible, and utilizing energy-efficient technologies such as microwave or ultrasonic irradiation. |

| Use of Renewable Feedstocks | Investigating bio-based routes for the synthesis of precursors to this compound. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to reduce reagent use and waste generation. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. For instance, developing catalysts for direct hydroxylation of tetrafluorobenzene. |

Further research into enzymatic and biocatalytic methods for fluorination and hydroxylation could offer significant advancements in the sustainable production of this compound. These approaches often operate under mild conditions and exhibit high selectivity, aligning well with the core tenets of green chemistry.

Scalable Synthesis and Industrial Relevance

The industrial production of this compound is driven by its increasing use as a versatile intermediate. A key challenge in this regard is the development of synthesis methods that are not only efficient and environmentally friendly but also scalable and economically viable.

The preparation method described in patent CN102030616A claims a total yield of at least 85% and a product purity exceeding 98%, suggesting its suitability for industrial-scale production. google.com The process involves multi-step synthesis starting from readily available precursors, a common strategy in industrial chemical manufacturing.

Key Aspects of Scalable Synthesis and Industrial Relevance:

| Aspect | Description |

| Process Optimization | Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize throughput and minimize production costs on a large scale. |

| Raw Material Sourcing | Ensuring a stable and cost-effective supply chain for starting materials is crucial for uninterrupted industrial production. |

| Waste Management | Developing efficient methods for the treatment and disposal of waste generated during the manufacturing process, in compliance with environmental regulations. |

| Product Purification | Implementing robust and scalable purification techniques, such as crystallization or distillation, to achieve the high purity required for downstream applications. |

The industrial relevance of this compound is underscored by its application in several key sectors:

Pharmaceuticals: It serves as a building block for the synthesis of complex, fluorinated active pharmaceutical ingredients (APIs). The presence of fluorine can enhance drug efficacy, metabolic stability, and bioavailability.

Agrochemicals: In the agricultural sector, it is used to produce pesticides and herbicides with improved potency and environmental profiles.

Materials Science: this compound is a valuable monomer for the creation of high-performance polymers. These materials often exhibit exceptional thermal stability, chemical resistance, and unique electronic properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.

Electronics: Its derivatives are being explored for use in electronic materials, such as liquid crystals and organic light-emitting diodes (OLEDs), where their specific electronic properties can be advantageous.

As the demand for advanced materials and specialized chemicals continues to grow, the development of scalable and sustainable synthesis methods for key intermediates like this compound will remain a critical area of research and industrial innovation.

Advanced Spectroscopic and Computational Characterization of Tetrafluorohydroquinone

Vibrational Spectroscopy for Conformational and Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for probing the molecular vibrations of tetrafluorohydroquinone. These vibrations are sensitive to the molecule's symmetry, bond strengths, and non-covalent interactions, thus providing a window into its structural and conformational properties.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to distinct vibrational modes. For this compound, key vibrational modes of interest include:

O-H Stretching: The hydroxyl group (O-H) stretching vibration is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded environment, this mode appears as a sharp band at higher wavenumbers. However, the presence of intramolecular hydrogen bonding in this compound would cause this band to broaden and shift to a lower frequency.

C-F Stretching: The carbon-fluorine (C-F) bonds give rise to strong absorption bands in the fingerprint region of the IR spectrum. The position and intensity of these bands are characteristic of fluoroaromatic compounds.

C-O Stretching: The carbon-oxygen (C-O) stretching vibrations of the hydroxyl groups are also observable and can be influenced by the electronic effects of the fluorine substituents.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

While specific experimental FT-IR data for this compound is not detailed in readily available literature, computational studies predict the vibrational frequencies based on theoretical models. These calculations are crucial for assigning experimental bands to specific molecular motions.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is more sensitive to polar functional groups (like O-H and C=O), Raman spectroscopy is often better for analyzing non-polar, symmetric bonds and the carbon skeleton of aromatic rings.

For this compound, FT-Raman spectroscopy would be particularly useful for characterizing the vibrations of the fluorinated benzene (B151609) ring. The symmetric "ring breathing" mode, which involves the concerted expansion and contraction of the entire aromatic ring, typically gives rise to a strong and sharp signal in the Raman spectrum. Due to the molecule's high symmetry, certain vibrational modes may be Raman-active but IR-inactive, and vice-versa, making the combination of both techniques essential for a complete vibrational analysis.

Computational and gas-phase electron diffraction studies have shown that the orientation of the two hydroxyl groups relative to the fluorine-substituted ring is a key structural feature of this compound. These studies indicate the likely existence of a mixture of two planar conformers with C₂ᵥ and C₂ₕ symmetry. The interplay between steric hindrance from the ortho-fluorine atoms and the potential for intramolecular hydrogen bonding governs the molecule's preferred conformation.

A significant feature of this compound's structure is the presence of intramolecular hydrogen bonds between the hydroxyl hydrogen (O-H) and an adjacent fluorine atom (F). This interaction is a result of the proton-donating capability of the O-H group and the proton-accepting nature of the electronegative fluorine atom.

Ab initio molecular orbital calculations have been employed to study these interactions in detail. These studies suggest that the intramolecular F···H hydrogen bonds are stronger in this compound compared to simpler molecules like 2-fluorophenol (B130384) or 2,6-difluorophenol. Evidence for this hydrogen bonding comes from characteristic changes in the molecule's geometry:

An elongation of the O-H bond.

An elongation of the C-F bond involved in the interaction.

A decrease in the C-O-H bond angle.

A "tilt" of the C-O and C-F bonds toward each other.

Gas-phase electron diffraction studies provide experimental validation for these computational findings, showing that the nearest H···F distance is approximately 2.02 Å and the O···F distance is about 2.66 Å, both of which are closer than the sum of their respective van der Waals radii. This geometric arrangement strongly supports the presence of a weak, but structurally significant, intramolecular hydrogen bond.

Table 1: Selected Interatomic Distances and Angles in this compound from Gas-Phase Electron Diffraction

| Parameter | Value | Significance |

| H···F Distance | 2.02 ± 0.07 Å | Shorter than van der Waals radii sum (~2.55 Å), indicating H-bond. |

| O···F Distance | 2.66 ± 0.05 Å | Shorter than van der Waals radii sum (~2.75 Å), indicating interaction. |

| C-O-H Angle | 98 ± 2° | Smaller than in hydroquinone (B1673460), consistent with H-bond formation. |

| C-O Bond Length | 1.353 ± 0.009 Å | Shorter than in phenol (B47542), influenced by fluorine and H-bonding. |

Analysis of Conformational Preferences and Intramolecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy are highly informative.

¹H NMR: The ¹H NMR spectrum provides information about the hydrogen atoms, specifically the hydroxyl protons.

Chemical Shift (δ): Due to the symmetrical nature of the molecule, the two hydroxyl protons are chemically equivalent and would be expected to produce a single signal in the ¹H NMR spectrum. The exact chemical shift would be influenced by the solvent and the strength of the intramolecular hydrogen bonding, which affects the electron density around the proton.

Signal Multiplicity: This proton signal would likely be split into a triplet due to coupling with the two adjacent, equivalent fluorine atoms (a phenomenon known as heteronuclear coupling).

¹⁹F NMR: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it an excellent nucleus for NMR studies.

Chemical Shift (δ): Similar to the protons, the four fluorine atoms in this compound are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would fall in the typical range for aromatic fluorine atoms, but its precise location would be sensitive to the electronic effects of the hydroxyl groups and the intramolecular hydrogen bonding.

Signal Multiplicity: The ¹⁹F signal would be expected to show coupling to the adjacent hydroxyl proton. This spin-spin coupling provides direct evidence for the through-bond proximity of the H and F atoms.

The combination of ¹H and ¹⁹F NMR, including the analysis of their mutual coupling constants, provides unambiguous confirmation of the molecule's connectivity and symmetrical structure.

Table 2: Summary of Expected NMR Spectroscopic Features for this compound

| Nucleus | Expected Number of Signals | Expected Multiplicity | Key Information Provided |

| ¹H | 1 | Triplet (due to coupling with two ¹⁹F) | Confirms equivalence of hydroxyl groups; H-F proximity. |

| ¹⁹F | 1 | Broadened signal or multiplet (due to coupling with one ¹H) | Confirms equivalence of fluorine atoms; F-H proximity. |

Elucidation of Molecular Structures in Solution and Solid States

Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry provides invaluable insights into the intrinsic properties of molecules by analyzing their behavior upon ionization and subsequent fragmentation. For this compound, these techniques have been pivotal in understanding its stability and the complex intramolecular rearrangements that can occur.

Dissociative Electron Attachment (DEA) Studies

Dissociative electron attachment (DEA) is a powerful technique for studying the fragmentation of molecules upon interaction with low-energy electrons. A combined experimental and theoretical study on the constitutional isomers, ortho- and para-tetrafluorohydroquinone (o-TFHQ and p-TFHQ), has revealed distinct and complex fragmentation patterns. acs.orgacs.org

Despite having the same chemical formula and functional groups, the constitutional isomers of this compound exhibit remarkably different fragmentation behaviors under DEA conditions. acs.orgacs.org For both isomers, the initial and most efficient fragmentation channel at near 0 eV electron incident energy is the loss of a single hydrogen fluoride (B91410) (HF) molecule, forming the [M-HF]⁻ anion. acs.org

However, the subsequent fragmentation pathways diverge significantly between the para and ortho isomers. This difference is not attributable to distinct electronic resonances or thermochemical thresholds but rather to the geometric arrangement of the hydroxyl groups, which dictates the feasibility of intramolecular reactions. acs.orgacs.org

The observed differences in the fragmentation patterns are explained by the presence or absence of efficient proton shuttling mechanisms. acs.org Following the initial loss of HF, the resulting anion can undergo further dissociation. In the case of p-TFHQ, a second HF molecule is readily lost. This is facilitated by a straightforward proton shuttling event from the remaining hydroxyl group to the dehydrogenated oxygen, followed by transfer to the unsaturated carbon, a process with a relatively low energy barrier. acs.org

Conversely, for o-TFHQ, the loss of a second HF molecule is impeded due to a high energy barrier for the direct elimination. Instead, a low-energy proton shuttling pathway from the [M-HF]⁻ intermediate, with a reaction barrier of only 0.6 eV, becomes favorable at higher electron energies, leading to a different set of fragment ions. acs.org High-level quantum chemical calculations have been instrumental in mapping these complex reaction pathways and identifying the crucial transition states that govern the competing fragmentation channels. acs.orgacs.org

Gas-Phase Electron Diffraction for Molecular Geometry Determination

The investigation suggests the presence of a weak intramolecular hydrogen bond between the hydroxyl group and the adjacent fluorine atom. This is inferred from the observed H---F and O---F distances of 2.02 ± 0.07 Å and 2.66 ± 0.05 Å, respectively, which are shorter than the sum of their van der Waals radii. acs.org Further evidence for this interaction comes from the tilting of the C-OH and C-F bonds towards each other and a smaller C-O-H angle (98 ± 2°) compared to hydroquinone. acs.org

The study also determined key bond lengths and angles for the molecule, as summarized in the table below.

| Parameter | Value (rg) |

| C-C (mean) | 1.394 ± 0.003 Å |

| C-F (mean) | 1.346 ± 0.005 Å |

| C-O | 1.353 ± 0.009 Å |

| ∠C-C(OH)-C | 117.0 ± 0.5° |

| ∠C-C(F)-C (mean) | 121.5 ± 0.2° |

These findings indicate that the deformation of the benzene ring is largely an additive effect of the individual substituents, with minimal structural consequences arising from interactions between them, within the experimental error. acs.org A mixture of two conformers with C₂ᵥ and C₂ symmetry is considered likely in the gas phase. acs.org

Advanced Computational Chemistry and Quantum Chemical Studies

Computational chemistry has become an indispensable tool for complementing experimental findings and providing a deeper understanding of molecular properties and reaction mechanisms. In the case of this compound, quantum chemical calculations, particularly using high-level methods like the domain localized pair natural orbital approach coupled-cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)), have been crucial. acs.orgacs.org

These theoretical studies have been instrumental in elucidating the complex reaction dynamics observed in the DEA experiments. acs.orgacs.org By calculating the potential energy surfaces for various fragmentation pathways, researchers have been able to map out the entire reaction sequence, including the identification of transition states and the determination of reaction barriers. This has provided a complete and consistent explanation for the experimentally observed differences in the fragmentation of the constitutional isomers of this compound. acs.org

Specifically, these calculations confirmed that the initial, nearly barrier-free loss of a single HF unit is a common feature for both isomers. acs.org More importantly, they revealed the intricate details of the subsequent proton shuttling mechanisms and the energy barriers associated with competing reaction channels, which are the root cause of the distinct fragmentation patterns. acs.org The electron affinities of p-TFHQ and o-TFHQ were calculated to be 0.05 and 0.04 eV, respectively. The initial HF loss was found to be slightly endothermic for p-TFHQ (by about 137 meV) and exothermic for o-TFHQ (by 38 meV). acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. nih.govaps.org DFT methods are used to determine the electronic structure, which in turn allows for the calculation of numerous molecular properties. nih.gov

Once the optimized geometry is found, a harmonic force field analysis can be performed. This involves calculating the second derivatives of the energy with respect to atomic displacements, which provides information about the vibrational modes of the molecule. uit.no The resulting harmonic frequencies correspond to the fundamental vibrational transitions that can be observed experimentally using infrared (IR) and Raman spectroscopy. These calculated frequencies are invaluable for assigning spectral bands to specific molecular motions, such as C-F stretches, O-H bends, and aromatic ring vibrations.

Table 1: Predicted Geometric Parameters for this compound via DFT (Note: Specific computational data for this compound was not available in the searched literature. This table is illustrative of the parameters that would be obtained from such a calculation.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (aromatic) | Data not available | |

| C-O | Data not available | |

| C-F | Data not available | |

| O-H | Data not available | |

| Bond Angles (°) | ||

| C-C-C | Data not available | |

| F-C-C | Data not available | |

| C-C-O | Data not available |

Table 2: Calculated Harmonic Vibrational Frequencies for this compound via DFT (Note: Specific computational data for this compound was not available in the searched literature. This table illustrates the expected output.)

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Data not available | |

| C=C Aromatic Stretch | Data not available | |

| C-O Stretch | Data not available | |

| C-F Stretch | Data not available | |

| O-H Bend | Data not available |

DFT calculations are highly effective at predicting various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.gov These values can then be converted into chemical shifts (δ), providing a direct comparison with experimental ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govnih.gov Accurate prediction of chemical shifts is crucial for confirming molecular structure and assigning experimental resonances. nrel.gov

Furthermore, Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic spectra, such as UV-Visible absorption. mdpi.comfaccts.de TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. rsc.org These transition energies, along with their corresponding oscillator strengths (a measure of transition probability), allow for the construction of a theoretical UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). gaussian.com

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound via DFT (Note: Specific computational data for this compound was not available in the searched literature. This table is for illustrative purposes.)

| Nucleus | Predicted Chemical Shift (δ) |

|---|---|

| ¹H (hydroxyl) | Data not available |

| ¹³C (C-O) | Data not available |

| ¹³C (C-F) | Data not available |

Table 4: Predicted Electronic Transitions for this compound via TD-DFT (Note: Specific computational data for this compound was not available in the searched literature. This table is for illustrative purposes.)

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available |

High-Level Ab Initio Methods (e.g., DLPNO-CCSD(T)) for Reaction Dynamics

For situations requiring exceptionally high accuracy, particularly in the study of reaction mechanisms and energetics, methods beyond standard DFT are employed. Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] is often referred to as the "gold standard" in quantum chemistry for its ability to provide highly accurate energies. chemrxiv.org However, its computational cost is prohibitive for all but the smallest molecules.

The Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method is a modern development that significantly reduces the computational expense of coupled cluster theory, making it applicable to larger systems. chemrxiv.orgnih.gov This method achieves its efficiency by localizing electron correlation effects. For this compound, DLPNO-CCSD(T) could be used to calculate precise reaction energies, activation barriers for chemical transformations (such as oxidation or deprotonation), and intermolecular interaction energies with other molecules or surfaces. nih.gov Such calculations are vital for understanding the compound's reactivity and thermodynamic stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements over time, generating a trajectory that reveals the molecule's dynamic nature. nih.gov

For this compound, MD simulations could be employed to study several phenomena. For instance, simulations in a solvent like water or an organic solvent would reveal information about its solvation structure and the dynamics of hydrogen bonding between the hydroxyl groups and solvent molecules. In the context of materials science or biochemistry, MD simulations can be used to model the interaction of this compound with surfaces or within the binding site of a protein. dntb.gov.ua These simulations provide insights into binding stability, conformational changes, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern these interactions. nih.gov

Reactivity and Reaction Mechanisms of Tetrafluorohydroquinone

Oxidation-Reduction Chemistry and Redox Potentials

The redox behavior of tetrafluorohydroquinone is a defining characteristic, differentiating it significantly from its non-fluorinated parent compound, hydroquinone (B1673460). The presence of four fluorine atoms on the aromatic ring profoundly influences the electron density, which in turn affects the ease of oxidation and the stability of the resulting species.

Electrochemical studies, particularly cyclic voltammetry, are instrumental in characterizing the redox properties of fluorinated hydroquinones. The high electronegativity of fluorine atoms withdraws electron density from the benzene (B151609) ring, making the hydroxyl protons more acidic and the molecule more susceptible to oxidation compared to unsubstituted hydroquinone. This increased oxidation potential is a general trend observed in fluorinated hydroquinones.

While specific experimental cyclic voltammetry data for this compound is not extensively detailed in the readily available literature, the expected behavior can be inferred from studies on related compounds. The oxidation of hydroquinones typically proceeds through a two-proton, two-electron process to yield the corresponding quinone. For this compound, this reversible oxidation would lead to the formation of tetrafluoro-p-benzoquinone.

The redox potential of the this compound/tetrafluoro-p-benzoquinone couple is anticipated to be significantly higher than that of the hydroquinone/benzoquinone couple. Theoretical studies have calculated the reduction potential of tetrafluoro-p-benzoquinone, providing insights into the thermodynamics of this redox system.

Table 1: Comparison of General Redox Properties of Hydroquinone and this compound

| Feature | Hydroquinone | This compound (Expected) |

| Oxidation Potential | Lower | Higher |

| Electron-donating ability | Higher | Lower |

| Acidity of Hydroxyl Protons | Lower | Higher |

| Stability of Oxidized Form | Moderate | Higher |

Note: This table is based on general principles of physical organic chemistry and trends observed for fluorinated aromatic compounds. Specific potential values require dedicated experimental investigation.

In aqueous media, the oxidation of substrates by quinones, the oxidized form of hydroquinones, can proceed through various mechanisms. For tetrafluoro-p-benzoquinone, the highly electron-deficient nature of the quinone ring makes it a potent oxidizing agent.

The mechanism of oxidation of various substrates by hydroquinone derivatives has been a subject of extensive research. Studies on the oxidation of hydroquinones by metal complexes, such as trans-dioxoruthenium(VI), in both aqueous and non-aqueous media, have indicated a hydrogen-atom transfer (HAT) mechanism. nih.gov This mechanism involves the transfer of a hydrogen atom from the hydroquinone to the oxidizing agent. It is plausible that in the reverse reaction, the oxidation of a substrate by tetrafluoro-p-benzoquinone, a similar HAT or a proton-coupled electron transfer (PCET) mechanism could be operative, depending on the substrate and reaction conditions.

The specific intermediates and transition states in these reactions would be highly dependent on the nature of the substrate being oxidized and the pH of the aqueous medium. The high redox potential of the tetrafluoro-p-benzoquinone/tetrafluorohydroquinone couple suggests that it can oxidize a wider range of substrates compared to unsubstituted benzoquinone.

Functionalization and Derivatization Reactions

The chemical modification of this compound allows for the synthesis of a variety of derivatives with tailored properties. These reactions primarily involve the hydroxyl groups and the aromatic ring.

The electron-deficient nature of the perfluorinated ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). While the hydroxyl groups are the most reactive sites for many reagents, under appropriate conditions, the fluorine atoms can be displaced by strong nucleophiles.

Reactions with amines are a common method for introducing nitrogen-containing functional groups. Primary and secondary amines can react with this compound, potentially leading to the substitution of one or more fluorine atoms. The reaction likely proceeds via a Meisenheimer complex intermediate, a common feature of SNAr reactions on electron-poor aromatic rings.

General Reaction Scheme: C₆F₄(OH)₂ + R₂NH → C₆F₃(NR₂)(OH)₂ + HF

The regioselectivity of such substitutions would be influenced by the steric and electronic effects of the hydroxyl groups and the incoming nucleophile. It is expected that the positions ortho and meta to the hydroxyl groups would be the most likely sites for nucleophilic attack. However, specific experimental details on the reactions of this compound with amines are not widely reported, and further research is needed to fully elucidate the reaction pathways and product distributions. The primary amine products of these reactions can themselves act as nucleophiles, potentially leading to multiple substitutions. chemguide.co.uk

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be significantly challenging. The four strongly electron-withdrawing fluorine atoms, along with the two hydroxyl groups (which are ortho, para-directing but can be deactivating in highly substituted rings), deactivate the ring towards attack by electrophiles.

Standard halogenation conditions (e.g., Br₂ with a Lewis acid) are unlikely to be effective. The high deactivation of the ring would require harsh reaction conditions and potent electrophilic reagents. Even with such measures, the yields of electrophilic substitution products are expected to be low.

No specific examples of successful halogenation or other electrophilic aromatic substitution reactions directly on the this compound ring are readily found in the surveyed scientific literature. Research in this area would be necessary to determine viable synthetic routes for such derivatives.

Photochemical Reactivity and Degradation Pathways

The photochemical stability of a compound is a critical parameter, particularly for its environmental fate and potential applications in materials science. The study of the photochemical reactivity and degradation pathways of this compound provides insight into its behavior upon exposure to light.

While direct studies on the photolysis of this compound are scarce, research on the photodegradation of other fluorinated aromatic compounds, such as perfluorinated carboxylic acids and fluoroquinolone antibiotics, can offer valuable parallels. The carbon-fluorine bond is exceptionally strong, which generally imparts high stability to fluorinated compounds. However, photochemical degradation can still occur through various mechanisms.

Potential degradation pathways for this compound under UV irradiation could involve:

Homolytic cleavage of the O-H bond: This would generate a phenoxyl radical, which could then undergo further reactions.

Photo-induced C-F bond cleavage: Although less likely due to the high bond energy, this cannot be entirely ruled out, especially in the presence of photosensitizers. This would lead to defluorination.

Ring-opening reactions: Following initial excitation, the aromatic ring could undergo cleavage, leading to a variety of smaller, aliphatic fragments.

Reactions with photochemically generated reactive species: In aqueous environments, UV light can generate hydroxyl radicals, which are highly reactive and can attack the aromatic ring, initiating degradation.

Studies on the photochemical decomposition of perfluorodecanoic acid have shown that it can be degraded under VUV light, with the process being enhanced by the presence of other ions that can generate reactive radical species. nih.gov This suggests that the environmental degradation of this compound might be influenced by the presence of other chemical species in the surrounding matrix.

Polymerization and Oligomerization Reactions

The synthesis of polyaryloxysiloxanes typically involves the condensation reaction of a dihydric phenol (B47542) (or its salt) with a dichlorosilane (B8785471). In the case of this compound, the reactivity of its hydroxyl groups is a critical factor. The strong inductive effect of the fluorine atoms reduces the electron density on the aromatic ring and, consequently, decreases the nucleophilicity of the phenoxide ions formed in the reaction medium.

While specific studies detailing the synthesis of polyaryloxysiloxanes directly from this compound are not widely available in the reviewed literature, the general principles of fluorinated poly(arylene ether) synthesis can be applied to understand its potential reactivity. For instance, the synthesis of fluorinated poly(arylene ether)s has been achieved through the nucleophilic reaction of diphenols with decafluorodiphenyl monomers. nih.gov This suggests that a similar nucleophilic substitution pathway could be envisioned for the reaction of this compound with dichlorosilanes.

n HO−C₆F₄−OH + n R₂SiCl₂ → [−O−C₆F₄−O−SiR₂−]ₙ + 2n HCl

The reactivity in this synthesis is expected to be lower compared to its non-fluorinated counterpart, hydroquinone, due to the reduced nucleophilicity of the hydroxyl groups.

The primary challenge in the polymerization of this compound stems from its inherently low reactivity. This low reactivity is a direct consequence of the electronic and steric effects of the fluorine substituents.

Electronic Effects: The four fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect on the aromatic ring. This effect significantly reduces the electron density of the benzene ring and the acidity of the hydroxyl protons, making the formation of the corresponding phenoxide ion more difficult. The presence of fluorine reduces the electron density directly in the fluorinated aromatic units. researchgate.net Consequently, the nucleophilicity of the resulting phenoxide is diminished, leading to slower reaction rates in condensation polymerizations.

Steric Hindrance: While the van der Waals radius of fluorine is relatively small, the presence of four fluorine atoms ortho and meta to the hydroxyl groups can create steric hindrance. This steric crowding can impede the approach of the bulky dichlorosilane monomer to the reactive phenoxide sites, further contributing to the low polymerization reactivity. The trifluoromethyl group, for example, has a steric demand comparable to an ethyl group, and while individual fluorine atoms are smaller, their collective presence is significant. researchgate.net

Applications of Tetrafluorohydroquinone in Advanced Materials and Nanoscience

Functionalization of Carbon Nanomaterials for Sensing Applications

The modification of carbon nanomaterials, such as single-walled carbon nanotubes (SWCNTs), with organic molecules is a key strategy for developing advanced chemical sensors. The process of functionalization can significantly enhance the sensitivity and selectivity of these sensors toward specific analytes.

Researchers have successfully developed chemiresistive sensors based on semiconducting SWCNT networks functionalized with tetrafluorohydroquinone (TFQ). nih.gov In this type of sensor, the SWCNTs act as a conductive channel, and changes in their electrical resistance are measured upon exposure to a target chemical vapor. nih.gov The functionalization with TFQ is critical to the sensor's performance, imparting enhanced detection capabilities for specific volatile organic compounds. nih.gov

A primary application of TFQ-functionalized SWCNT sensors is in the detection of harmful volatile organic compounds (VOCs), such as formaldehyde (B43269). nih.gov Formaldehyde is a significant indoor air pollutant, and the ability to detect it at very low concentrations is crucial for environmental monitoring and public health. Chemiresistive sensors utilizing TFQ-modified SWCNTs have demonstrated the ability for highly sensitive and rapid detection of formaldehyde vapor at parts-per-billion (ppb) concentration levels. nih.gov

The functionalization of SWCNTs with TFQ is a deliberate strategy to improve the two key performance metrics of a sensor: sensitivity and selectivity. nih.gov

Sensitivity refers to the ability of the sensor to detect very small quantities of the target analyte. TFQ-functionalized sensors have shown high sensitivity for formaldehyde. nih.gov

Selectivity is the sensor's ability to distinguish the target analyte from other interfering chemical species. The specific chemical interactions between TFQ and formaldehyde contribute to the high selectivity of the sensor. nih.gov

| Performance Metric | Enhancement Mechanism | Observed Outcome for Formaldehyde Detection |

|---|---|---|

| Sensitivity | Creation of specific, high-affinity binding sites on the SWCNT surface. | Detection at parts-per-billion (ppb) concentration levels. nih.gov |

| Selectivity | Unique chemical interaction between the functional group (TFQ) and the analyte (formaldehyde). | High selectivity for formaldehyde over other potential interfering VOCs. nih.gov |

The sensing mechanism of TFQ-functionalized SWCNT sensors is based on the molecular interactions between the TFQ molecule and the target analyte, which in turn modulates the electronic properties of the SWCNT network. nih.gov

For formaldehyde detection, the proposed mechanism involves the formation of weak and reversible charged intermediate complexes between the acidic hydroxyl groups of the this compound and the formaldehyde molecules. nih.gov This interaction alters the charge carrier concentration within the semiconducting SWCNTs, leading to a measurable change in the electrical resistance of the sensor. The reversibility of this interaction is crucial for the sensor to be reusable and to provide real-time monitoring. nih.gov

The performance of these sensors is characterized by their rapid response times and high sensitivity, making them suitable for applications requiring immediate detection of hazardous airborne chemicals. nih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Sensing Principle | Chemiresistive; change in electrical resistance upon analyte exposure. | nih.gov |

| Proposed Mechanism | Formation of a reversible, charged intermediate complex between TFQ's hydroxyl groups and formaldehyde. | nih.gov |

| Analyte | Formaldehyde Vapor | nih.gov |

| Performance | Rapid and highly sensitive detection at ppb levels. | nih.gov |

This compound-Functionalized Single-Walled Carbon Nanotube (SWNT) Sensors

Role in Organic and Inorganic-Organic Thin Film Deposition

The precise fabrication of organic and hybrid organic-inorganic thin films is essential for a wide range of technologies, including microelectronics and energy applications. Molecular Layer Deposition (MLD) is an advanced vapor phase deposition technique that allows for the growth of these films with molecular-level control. nih.govcolorado.edu

MLD is analogous to the more established Atomic Layer Deposition (ALD) technique but utilizes bifunctional organic molecules as precursors to build thin films in a layer-by-layer fashion. nih.gov This process involves sequential, self-limiting surface reactions. nih.gov The choice of the organic precursor is critical as it defines the structure and properties of the resulting film. aalto.fi

While research has established the use of benzene-1,4-diol, also known as hydroquinone (B1673460) (HQ), as an effective aromatic organic precursor in MLD processes for creating hybrid films with inorganic precursors like trimethylaluminum (B3029685) (TMA) and diethylzinc (B1219324) (DEZ), there is no specific literature detailing the use of its fluorinated analog, this compound, for this purpose. nih.govresearchgate.net The use of hydroquinone demonstrates the viability of aromatic diols in MLD, where they act as organic linkers covalently bonded to metal atoms, forming hybrid polymer-like structures. nih.govaalto.fi

Hybrid Film Growth and Pyrolysis Studies

The bifunctional nature of this compound, possessing two reactive hydroxyl groups and a highly fluorinated aromatic ring, makes it a candidate for the fabrication of hybrid organic-inorganic thin films via techniques like Molecular Layer Deposition (MLD). wikipedia.orgresearchgate.net In a typical MLD process, sequential, self-limiting surface reactions are used to build up material one monolayer at a time. wikipedia.org this compound can serve as the organic precursor, reacting with an inorganic precursor, such as a metal alkyl (e.g., trimethylaluminum), to grow a hybrid film.

The growth mechanism would proceed in discrete cycles:

Inorganic Precursor Pulse: Exposure of the substrate to the inorganic precursor (e.g., Al(CH₃)₃), which reacts with surface hydroxyl groups.

Purge: Removal of unreacted precursor and gaseous byproducts.

Organic Precursor Pulse: Introduction of this compound vapor, which reacts with the surface-bound metal alkyl groups via its hydroxyl functionalities.

Purge: Removal of excess organic precursor and byproducts, leaving a new surface ready for the next cycle.

This process would result in a hybrid polymer with a structure analogous to an "alucone," but with a fluorinated aromatic linker. The incorporation of the tetrafluorofluorinated ring is expected to impart distinct properties to the film, such as altered dielectric constant, thermal stability, and surface energy, compared to films grown with non-fluorinated hydroquinone.

Pyrolysis Studies of materials containing this compound units are crucial for understanding their thermal stability and decomposition pathways. When subjected to high temperatures in an inert atmosphere, the organic linkers will degrade. The C-F and C-O bonds within the this compound moiety have different bond dissociation energies, which will influence the composition of the pyrolysis products. bohrium.com It is anticipated that pyrolysis would lead to the formation of various fluorinated aromatic fragments and potentially fluorinated carbonaceous materials. The study of these degradation processes is essential for determining the operational temperature limits of devices incorporating these hybrid films.

| Parameter | Postulated Condition/Value | Rationale |

|---|---|---|

| Inorganic Precursor | Trimethylaluminum (TMA) | Commonly used, highly reactive towards hydroxyl groups. tno.nl |

| Organic Precursor | This compound | Bifunctional organic building block. |

| Deposition Temperature | 150-250 °C | Balances precursor volatility and reactivity while avoiding thermal decomposition. |

| Expected Growth Per Cycle (GPC) | 1-3 Å | Typical for MLD processes involving aromatic diols. |

| Potential Film Properties | Modified dielectric properties, enhanced thermal stability | Influence of the electron-withdrawing fluorine atoms. |

Supramolecular Chemistry and Host-Guest Interactions

The electron-deficient nature of the tetrafluorinated aromatic ring and the hydrogen-bonding capability of the hydroxyl groups make this compound a valuable component in supramolecular chemistry.

Catenanes are molecules consisting of two or more interlocked rings, while rotaxanes feature a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stoppers" preventing disassembly. nih.govwikipedia.org The synthesis of these mechanically interlocked molecules (MIMs) often relies on template-directed strategies that utilize noncovalent interactions to preorganize the components before the final covalent bond formation that locks the structure. cmu.edunih.govnih.gov

This compound can be incorporated into these architectures, typically as part of the electron-deficient component. Its electron-poor π-system can engage in favorable donor-acceptor π-π stacking interactions with electron-rich aromatic units, such as those containing dioxynaphthalene or similar moieties, which are often incorporated into macrocyclic wheels or other ring components. nih.gov Furthermore, the hydroxyl groups of this compound can act as hydrogen-bond donors, directing the assembly of components that contain hydrogen-bond acceptor sites (e.g., ethers, amides). rsc.org

In a typical template-directed synthesis of a acs.orgrotaxane, a thread-like molecule containing a this compound recognition site would be mixed with a macrocycle containing a complementary electron-rich station. The favorable noncovalent interactions would promote the threading of the macrocycle onto the thread, forming a pseudorotaxane intermediate. Subsequent reaction to attach bulky stopper groups to the ends of the thread would yield the final, stable acs.orgrotaxane. nih.govrsc.orghku.hk

The four fluorine substituents on the hydroquinone ring have a profound impact on its ability to participate in noncovalent interactions.

π-π Stacking: Fluorination significantly lowers the energy of the π-system's frontier orbitals, making the aromatic ring highly electron-deficient. This enhances its ability to act as a π-acceptor in interactions with electron-rich aromatic rings. These "quadrupolar" or donor-acceptor interactions are a key driving force in the assembly of many supramolecular systems. acs.org

Hydrogen Bonding: The strongly electron-withdrawing fluorine atoms increase the acidity of the hydroxyl protons. This makes this compound a stronger hydrogen-bond donor compared to unsubstituted hydroquinone. This enhanced donor capacity can lead to more stable and geometrically well-defined assemblies in the solid state and in solution.

These effects make this compound a powerful building block for programming molecular recognition and self-assembly processes with high fidelity.

Inclusion complexes are a form of host-guest chemistry where a "guest" molecule fits into a cavity within a larger "host" molecule. thno.org Common hosts include cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. oatext.comoatext.com

This compound, with its relatively planar and nonpolar aromatic core, is a suitable candidate to act as a guest molecule. It can be encapsulated within the cavity of a host like β-cyclodextrin or γ-cyclodextrin, driven primarily by the hydrophobic effect, which expels the nonpolar guest from the surrounding aqueous medium into the hydrophobic cavity of the host. nih.govrsc.orgresearchgate.net

The formation of such an inclusion complex can significantly alter the physicochemical properties of this compound:

Increased Aqueous Solubility: Encapsulation can shield the hydrophobic aromatic ring, increasing its apparent solubility in water.

Enhanced Stability: The host molecule can protect the guest from degradation by light or chemical reagents.

Modified Reactivity: The confined environment of the host cavity can alter the reactivity of the encapsulated hydroxyl groups.

The stability of the inclusion complex is quantified by the association constant (Kₐ), which depends on the size and shape complementarity between the host and guest, as well as the specific intermolecular forces at play.

| Interaction Type | Effect of Fluorine Substituents | Consequence in Supramolecular Chemistry |

|---|---|---|

| π-π Stacking | Creates a highly electron-deficient (π-acceptor) aromatic ring. | Strengthens interactions with electron-rich aromatic partners, enabling template-directed synthesis. acs.org |

| Hydrogen Bonding | Increases the acidity of hydroxyl protons. | Acts as a stronger hydrogen-bond donor, leading to more stable and specific assemblies. |

| Halogen Bonding | Can act as a weak halogen bond acceptor. | Contributes to crystal packing and conformational preferences. |

| Hydrophobic Interactions | The fluorinated surface is hydrophobic and lipophobic. | Drives the formation of inclusion complexes with hosts like cyclodextrins in aqueous media. nih.gov |

Catalysis and Co-catalytic Systems

In Ziegler-Natta and metallocene-catalyzed olefin polymerization, aluminoxanes, particularly methylaluminoxane (B55162) (MAO) and modified methylaluminoxanes (MMAO), are widely used as co-catalysts or activators. hhu.delboro.ac.uk These compounds activate the metal pre-catalyst to form the catalytically active cationic species. The performance of these catalytic systems can be tuned by the addition of modifiers.

This compound can function as a modifier for polymeric aluminoxane supports. Aluminoxanes contain reactive Al-CH₃ and Al-O-Al bonds. Phenolic compounds are known to react with the alkyl groups in aluminoxanes. For instance, bulky phenols like 2,6-di-tert-butyl-4-methylphenol (BHT) are used to modify MAO, which can lead to increased catalyst activity. lboro.ac.uk

Similarly, this compound can react with MAO or other polymeric aluminoxanes:

-[-Al(CH₃)-O-]-n + 2 C₆F₄(OH)₂ → -[-Al(OC₆F₄OH)-O-]-n + 2 CH₄

This reaction replaces methyl groups on the aluminoxane backbone with tetrafluorohydroxyphenoxy groups. This modification can influence the catalytic system in several ways:

Electronic Effects: The strongly electron-withdrawing C₆F₄O- group can increase the Lewis acidity of the aluminum centers in the aluminoxane. This can enhance its ability to abstract a ligand from the metallocene pre-catalyst, leading to more efficient catalyst activation.

Steric Effects: The introduction of the bulky this compound moiety can alter the structure of the aluminoxane, potentially preventing catalyst deactivation pathways or influencing the polymer properties by modifying the environment around the active site.

By serving as a modifier, this compound provides a tool to rationally tune the properties of aluminoxane-based co-catalysts for olefin polymerization.

Influence on Catalyst Activity and Polymer Properties

Extensive research has been conducted on various polymerization catalysts and modifiers to tailor the properties of resulting polymers. Catalysts like Ziegler-Natta and metallocene systems are fundamental in polyolefin production, influencing polymer structure, molecular weight, and stereospecificity. nih.govresearchgate.netnih.govsemanticscholar.orggrace.comspecialchem.com The activity and selectivity of these catalysts can be modified by co-catalysts and other additives.

Furthermore, chain transfer agents play a crucial role in controlling polymer molecular weight and architecture in various polymerization processes, including cationic and radical polymerizations. nsf.govcmu.edugoogle.comtcichemicals.com The choice of chain transfer agent can significantly impact the end-groups of the polymer chains, which in turn affects the final properties of the material. google.com

Environmental Chemistry and Degradation Studies

Hydrodefluorination (HDF) as a Detoxification Process

Hydrodefluorination (HDF) represents a promising strategy for breaking the resilient carbon-fluorine bond, thereby detoxifying fluorinated aromatic compounds. This process involves the replacement of a fluorine atom with a hydrogen atom. Electrochemical HDF, in particular, offers a controlled and effective method for the degradation of these persistent pollutants under mild conditions. researchgate.net

Electrochemical HDF is a reduction process that typically occurs at the cathode surface in an electrochemical cell. The mechanism for fluorinated aromatics involves the transfer of electrons to the molecule, leading to the cleavage of the C-F bond. The primary reactive species responsible for this reduction is often atomic hydrogen (H*), which is generated and adsorbed onto the cathode surface. researchgate.net

The process begins with the adsorption of the target compound, such as Tetrafluorohydroquinone, onto the cathode. Concurrently, H* is generated on the cathode surface. The cleavage of the C-F bond is facilitated by the interaction with this adsorbed atomic hydrogen. researchgate.net

Optimization of the electrochemical HDF process is dependent on several key parameters:

Cell Potential: A sufficiently high cell potential is necessary to drive the efficient degradation of the fluorinated compound. researchgate.net

pH: The pH of the solution significantly influences the reaction, with acidic conditions often favoring the degradation process over neutral or alkaline environments. researchgate.net

Dissolved Oxygen: The presence of dissolved oxygen can negatively impact the efficiency of HDF, as it competes for the reactive species. Rapid degradation often commences only after the dissolved oxygen in the solution has been depleted. researchgate.net

Electrochemical advanced oxidation processes (EAOPs) represent another approach, though they are oxidative rather than reductive. In these systems, degradation is dominated by species like valence band holes (h+) and hydroxyl radicals (HO•), which can lead to the mineralization of fluorinated compounds. nih.gov

The choice of cathode material is critical to the success of electrochemical HDF. The ideal material must efficiently generate and store atomic hydrogen while also promoting the adsorption of the target fluorinated compound. Noble metals, particularly rhodium (Rh) and palladium (Pd), have been shown to be effective catalysts for this process. researchgate.net

Research on similar compounds like 4-fluorophenol (B42351) has demonstrated that rhodium can outperform palladium due to its higher reactivity toward C-F bond cleavage. When coated onto a high-surface-area substrate like nickel foam (Ni-foam), rhodium provides numerous active sites for the reaction. The crystalline structure of the rhodium, particularly the Rh(111) form, is effective at storing the generated atomic hydrogen, which is essential for the HDF reaction. researchgate.net The use of such catalytic cathodes can lead to the complete defluorination of the parent compound, transforming it into less toxic substances like phenol (B47542), which can then undergo further hydrogenation to even more biodegradable compounds like cyclohexanone (B45756) and cyclohexanol. researchgate.net

Table 1: Factors Affecting Electrochemical Hydrodefluorination (HDF)

| Parameter | Influence on HDF Efficiency | Rationale |

|---|---|---|

| Cathode Material | High | Determines the rate of atomic hydrogen generation and C-F bond cleavage. Rhodium is highly effective. researchgate.net |

| Cell Potential | High | A higher potential provides the necessary driving force for the reduction reaction. researchgate.net |

| Solution pH | Medium | Acidic conditions generally enhance the degradation rate compared to neutral or alkaline environments. researchgate.net |

| Dissolved Oxygen | High (Negative) | Oxygen competes for reactive hydrogen species, inhibiting the hydrodefluorination process. researchgate.net |

Environmental Fate and Transport of Fluorinated Compounds

The environmental behavior of fluorinated compounds is governed by their unique physicochemical properties. itrcweb.org The presence of multiple fluorine atoms, as in this compound, imparts properties that influence how the compound moves and persists in soil, water, and air. cdc.govnccoast.org

Organofluorine compounds are noted for their environmental persistence, largely due to the high energy of the C-F bond, which makes them resistant to both biotic and abiotic degradation. nih.govresearchgate.net This resistance can lead to their long-term presence in various environmental compartments. researchgate.net

Bioaccumulation is another significant concern with fluorinated substances. nih.gov A compound's potential to accumulate in the fatty tissues of organisms is often related to its octanol-water partition coefficient (Kow). cdc.gov Compounds that are persistent and have a tendency to bioaccumulate can move up the food chain, potentially reaching higher concentrations in organisms at higher trophic levels. researchgate.net While specific data for this compound is limited, the general class of fluorinated aromatic compounds warrants investigation for these characteristics. researchgate.net

Many complex fluorinated substances, often referred to as precursor compounds, can transform in the environment to form more stable and persistent end-products, such as perfluoroalkyl acids (PFAAs). researchgate.netdtic.milumweltbundesamt.de These transformation processes can be mediated by biological (biotic) or chemical (abiotic) pathways. dtic.mil

For example, polyfluorinated substances can undergo oxidation, dealkylation, and defluorination, which cleaves C-F bonds and degrades non-fluorinated parts of the molecule, often resulting in the formation of shorter-chained, highly persistent PFAAs. researchgate.net Biotransformation of fluorotelomer alcohols (FTOHs) in wastewater treatment plants can lead to the formation of intermediates like fluorotelomer carboxylic acids (FTCAs) and ultimately perfluoroalkyl carboxylic acids (PFCAs). umweltbundesamt.de Understanding these transformation pathways is crucial because the release of a single precursor can become a long-term source of multiple persistent pollutants. dtic.milbattelle.org

Analytical Protocols for Environmental Detection

Accurate detection and quantification of fluorinated compounds like this compound in environmental matrices such as water, soil, and sediment are essential for monitoring and risk assessment. nih.gov Given the low concentrations at which these compounds can be present and the complexity of environmental samples, highly sensitive and specific analytical methods are required. itrcweb.org

The gold standard for the analysis of such emerging contaminants involves chromatographic separation followed by mass spectrometric detection. itrcweb.orgresearchgate.net

Sample Preparation: The first step involves extracting the analyte from the sample matrix. For solid samples like soil or sediment, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate the target compounds. researchgate.net

Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate the target compound from other substances in the extract. researchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) provides the necessary sensitivity and selectivity for confident identification and quantification. itrcweb.org

There are three main analytical approaches used for environmental detection:

Targeted Analysis: This is the most common approach, where the instrument is programmed to look for specific, known compounds for which analytical standards are available. It is highly sensitive and provides accurate quantification. itrcweb.org

Suspect Screening: This method is used to search for a list of "suspected" compounds that might be present in a sample but for which analytical standards may not be on hand. It relies on HRMS to match the exact mass of detected ions to a database of potential compounds. itrcweb.org

Non-Targeted Analysis (NTA): This exploratory approach aims to identify all detectable chemical substances in a sample, including previously unknown compounds and transformation products. It is a powerful tool for discovering new environmental contaminants. itrcweb.org

Table 2: Common Analytical Techniques for Fluorinated Compounds

| Technique | Separation Method | Detection Method | Application |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Targeted analysis and quantification of known polar compounds in water and soil extracts. researchgate.net |

| GC-MS/MS | Gas Chromatography | Tandem Mass Spectrometry | Targeted analysis of volatile or semi-volatile compounds. researchgate.net |

| LC-HRMS | Liquid Chromatography | High-Resolution Mass Spectrometry | Suspect screening and non-targeted analysis for identifying a broad range of known and unknown compounds. itrcweb.org |

Medicinal Chemistry and Biological Activity Considerations

Scaffold-Based Drug Design Principles

Scaffold-based drug design is a foundational strategy in medicinal chemistry that utilizes a core molecular structure (the scaffold) as a starting point for the synthesis of new compounds with desired biological activities. The scaffold provides the essential three-dimensional arrangement of functional groups that interact with a biological target.